3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one
Overview
Description
A chemical compound’s description often includes its molecular formula, structural formula, and IUPAC name. It may also include information about the compound’s class or family, its role or use, and any notable properties or characteristics.
Synthesis Analysis
Synthesis analysis involves understanding the methods and steps used to create the compound. This could involve various chemical reactions, the use of catalysts, and specific conditions such as temperature and pressure.Molecular Structure Analysis
This involves understanding the spatial arrangement of atoms in the compound and the chemical bonds that hold those atoms together. Tools like X-ray crystallography, NMR spectroscopy, and computational chemistry are often used for this purpose.Chemical Reactions Analysis
This involves studying the chemical reactions that the compound undergoes. This could include reactions where the compound is synthesized or used as a reactant, as well as reactions that could degrade the compound or transform it into something else.Physical And Chemical Properties Analysis
This involves measuring properties like melting point, boiling point, solubility, density, and refractive index. Chemical properties could include reactivity, flammability, and various forms of stability (thermal, light, etc.).Scientific Research Applications
Spectroscopic and DFT Studies
Spectroscopic methods, coupled with density functional theory (DFT) calculations, have been employed to investigate the structural, vibrational, and electronic properties of bromo-based chalcone derivatives. These studies help in understanding the chemical behavior, molecular bonding, and energy transitions within similar compounds, providing a foundation for their applications in materials science and molecular engineering (Ramesh et al., 2020).
Crystal Packing Analysis
Crystallographic studies, including X-ray diffraction, are pivotal in determining the molecular and crystal structure of halogenated compounds. These analyses reveal the packing, intermolecular interactions, and potential for forming halogen bonds, which are critical for designing materials with specific optical or electronic properties (Kumar et al., 2018).
Nonlinear Optical Properties
Research on chalcone derivatives demonstrates their potential in nonlinear optical applications due to their significant optoelectronic and charge transport properties. Experimental and theoretical studies on these compounds highlight their suitability for semiconductor devices, underlining the importance of molecular structure in determining material properties (Shkir et al., 2019).
Antifungal and Antimicrobial Activity
Halogenated phenyl compounds have been evaluated for their antifungal and antimicrobial activities. These studies are crucial for developing new therapeutic agents, especially those targeting resistant strains of fungi and bacteria. The research supports the exploration of halogenated compounds as a basis for novel antifungal medications (Buchta et al., 2004).
Synthetic Applications
The synthesis and characterization of novel compounds based on halogenated phenyl groups have wide-ranging implications in drug development, material science, and organic chemistry. Studies focusing on the synthesis of benzimidazoles and related compounds from o-bromophenyl isocyanide and amines, for instance, contribute to the development of new synthetic pathways and the understanding of reaction mechanisms (Lygin & Meijere, 2009).
Safety And Hazards
This would involve understanding the compound’s toxicity, flammability, reactivity, and environmental impact. It would also involve understanding how to safely handle and dispose of the compound.
Future Directions
This could involve potential new uses for the compound, new methods of synthesis, or new research needed to better understand the compound’s properties and behavior.
I hope this general information is helpful. For specific information on “3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one”, I would recommend consulting a chemical database or a chemist. Please note that handling and experimenting with chemicals should always be done under the guidance of a trained professional, following all relevant safety protocols.
properties
IUPAC Name |
3-(3-bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17BrO/c1-12-6-8-16(13(2)10-12)17(19)9-7-14-4-3-5-15(18)11-14/h3-6,8,10-11H,7,9H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KMRGIXZKCMZNHW-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(=O)CCC2=CC(=CC=C2)Br)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17BrO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701209484 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.2 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3-Bromophenyl)-1-(2,4-dimethylphenyl)propan-1-one | |
CAS RN |
898760-21-9 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-21-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-(2,4-dimethylphenyl)- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701209484 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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